molecular formula C21H23N3O2 B7722936 1-{[2-(4-Methylphenyl)imidazo[1,2-a]pyridin-3-yl]methyl}piperidine-4-carboxylic acid

1-{[2-(4-Methylphenyl)imidazo[1,2-a]pyridin-3-yl]methyl}piperidine-4-carboxylic acid

Cat. No.: B7722936
M. Wt: 349.4 g/mol
InChI Key: DYXFBTWEELXXOM-UHFFFAOYSA-N
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Description

1-{[2-(4-Methylphenyl)imidazo[1,2-a]pyridin-3-yl]methyl}piperidine-4-carboxylic acid is a heterocyclic compound featuring a fused imidazo[1,2-a]pyridine core substituted at position 2 with a 4-methylphenyl group. A methylene bridge connects the imidazo[1,2-a]pyridine ring to a piperidine-4-carboxylic acid moiety at position 3 (see Figure 1). This structure combines aromaticity, hydrogen-bonding capability (via the carboxylic acid group), and conformational flexibility (from the piperidine ring), making it a candidate for pharmacological studies, particularly in receptor modulation or enzyme inhibition .

Properties

IUPAC Name

1-[[2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]methyl]piperidine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O2/c1-15-5-7-16(8-6-15)20-18(24-11-3-2-4-19(24)22-20)14-23-12-9-17(10-13-23)21(25)26/h2-8,11,17H,9-10,12-14H2,1H3,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYXFBTWEELXXOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=C(N3C=CC=CC3=N2)CN4CCC(CC4)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Catalyst Screening

  • InCl₃ : Enhances cyclization efficiency in MCRs, reducing reaction time to 20 minutes under ultrasound irradiation.

  • Palladium catalysts : Pd(OAc)₂ outperforms PdCl₂ in coupling reactions, improving yields by 15–20%.

Solvent Effects

  • EtOH/H₂O (1:1) : Optimal for MCRs, balancing solubility and reaction rate.

  • DMF : Preferred for alkylation due to its high polarity and ability to stabilize intermediates.

Mechanistic Insights

The formation of the imidazo[1,2-a]pyridine core proceeds via a tandem condensation-cyclization mechanism. Protonation of the carbonyl group in arylglyoxal by InCl₃ activates it for nucleophilic attack by 2-aminopyridine, followed by cyclodehydration to form the six-membered ring. N-Alkylation proceeds through an SN2 mechanism, where the deprotonated piperidine nitrogen attacks the electrophilic carbon of the bromomethyl intermediate.

Comparative Analysis of Methods

MethodAdvantagesLimitationsYield Range (%)
MulticomponentOne-pot, atom-economicalRequires harsh acids65–78
Reductive aminationMild conditions, high selectivityMultiple steps70–85
Coupling reactionsPrecise functionalizationCostly catalysts60–85
Solid-phase synthesisHigh purity, scalabilitySpecialized equipment needed80–90

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Scientific Research Applications

Therapeutic Applications

1. Cancer Treatment
The compound has shown promise in inhibiting c-KIT kinase, which is a significant target in the treatment of gastrointestinal stromal tumors (GIST) and other cancers. Mutated forms of c-KIT are implicated in the pathogenesis of several malignancies, making this compound a potential therapeutic agent for patients resistant to traditional treatments .

2. Neurological Disorders
Research indicates that compounds structurally similar to 1-{[2-(4-Methylphenyl)imidazo[1,2-a]pyridin-3-yl]methyl}piperidine-4-carboxylic acid may have applications in treating neurological disorders due to their ability to interact with neurotransmitter systems. This interaction could lead to potential treatments for conditions such as anxiety and depression.

Pharmacological Insights

The compound's pharmacokinetic profile suggests it can effectively penetrate biological membranes, which is crucial for its efficacy as a drug. Studies have indicated favorable absorption and distribution characteristics, making it suitable for oral administration.

Case Studies and Research Findings

A recent study published in Drug Target Insights highlighted the potential of imidazo[1,2-a]pyridine derivatives in cancer therapy. These derivatives were tested against various cancer cell lines, demonstrating significant cytotoxic effects and suggesting that further development could lead to effective cancer treatments .

Additionally, patents related to this compound indicate ongoing research into its synthesis and modification to enhance its therapeutic properties. For instance, derivatives of imidazo[1,2-a]pyridine have been explored for their ability to inhibit specific kinase pathways involved in tumor growth and metastasis .

Data Table: Summary of Research Findings

StudyTarget DiseaseFindingsReference
Study 1GISTInhibition of c-KIT kinase led to reduced tumor growth
Study 2Neurological DisordersPotential anxiolytic effects observed in preclinical models
Study 3Cancer Cell LinesSignificant cytotoxicity against various cancer types

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. It often acts by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects . The exact molecular targets and pathways can vary depending on the specific application and the structure of the compound .

Comparison with Similar Compounds

Key Structural Features :

  • Imidazo[1,2-a]pyridine core: A nitrogen-rich bicyclic system known for interactions with biological targets like kinases and G-protein-coupled receptors.
  • 4-Methylphenyl substituent : Enhances lipophilicity and may influence binding to hydrophobic pockets in proteins.

Comparison with Similar Compounds

The compound belongs to a broader class of imidazo[1,2-a]pyridine derivatives with piperidine-carboxylic acid side chains. Structural variations in this family include substituents on the aryl group, modifications to the imidazo[1,2-a]pyridine core, and changes to the piperidine moiety. Below is a detailed comparison:

Substituent Variations on the Aryl Group

Compound Name Substituent Molecular Weight Key Properties Biological Relevance
1-{[2-(4-Methylphenyl)imidazo[1,2-a]pyridin-3-yl]methyl}piperidine-4-carboxylic acid 4-Methylphenyl 365.4 (estimated) Moderate lipophilicity (LogP ~2.7) Potential antimicrobial activity
1-(2-Biphenyl-4-yl-imidazo[1,2-a]pyridin-3-ylmethyl)piperidine-4-carboxylic acid (CAS 881040-45-5) Biphenyl-4-yl 411.5 Higher lipophilicity (LogP ~3.5) Enhanced binding to aromatic-rich targets (e.g., kinases)
1-[6-Bromo-2-(4-nitrophenyl)imidazo[1,2-a]pyridin-3-ylmethyl]piperidine-4-carboxylic acid (PI-22204) 4-Nitrophenyl + 6-bromo 459.3 Electron-withdrawing groups increase reactivity Possible use in radiolabeling or cross-coupling reactions

Analysis :

  • The 4-methylphenyl group balances lipophilicity and steric bulk, favoring membrane permeability.
  • Biphenyl derivatives (e.g., CAS 881040-45-5) show increased molecular weight and LogP, which may improve target affinity but reduce solubility .
  • Nitro and bromo substituents (e.g., PI-22204) introduce sites for further chemical modifications, expanding utility in drug discovery .

Modifications to the Imidazo[1,2-a]pyridine Core

Compound Name Core Modification Molecular Weight Key Properties
1-{[2-(Thiophen-2-yl)imidazo[1,2-a]pyridin-3-yl]methyl}piperidine-4-carboxylic acid Thiophene at position 2 325.4 Enhanced π-π stacking; sulfur may improve metabolic stability
N,N-Dimethyl-1-(6-methyl-2-(p-tolyl)imidazo[1,2-a]pyridin-3-yl)methanamine (CAS 106961-33-5) Dimethylamino group instead of carboxylic acid 335.4 Basic side chain; likely targets cationic binding sites

Analysis :

  • Substituting the carboxylic acid with a dimethylamino group (CAS 106961-33-5) shifts the compound from zwitterionic to basic, impacting solubility and target engagement .

Piperidine Moieties and Derivatives

Compound Name Piperidine Modification Molecular Weight Key Properties
This compound Unmodified piperidine-4-carboxylic acid 365.4 Zwitterionic; ideal for solubility and polar interactions
[4-[[2-(4-Bromophenyl)imidazo[1,2-a]pyridin-3-yl]methyl]piperazin-1-yl]-(2-fluorophenyl)methanone (KKQ) Piperazine with fluorophenyl methanone 577.4 Bulky substituent; likely a kinase or protease inhibitor

Analysis :

  • The unmodified piperidine-4-carboxylic acid in the target compound supports solubility and hydrogen bonding, critical for oral bioavailability.
  • Piperazine derivatives (e.g., KKQ) with aromatic ketones exhibit increased steric bulk, favoring allosteric binding pockets in enzymes .

Biological Activity

The compound 1-{[2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]methyl}piperidine-4-carboxylic acid is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and therapeutic implications based on available research findings.

Chemical Structure and Properties

The molecular formula of the compound is C17H20N2O2C_{17}H_{20}N_{2}O_{2}, and it features a piperidine core linked to an imidazo[1,2-a]pyridine moiety. The presence of the 4-methylphenyl group enhances its lipophilicity, potentially influencing its interaction with biological targets.

The exact mechanism of action for this compound remains under investigation. However, similar imidazopyridine derivatives are often designed to target specific receptors or enzymes, particularly kinases involved in cellular signaling pathways. Preliminary studies suggest that compounds in this class may act as kinase inhibitors, particularly targeting Bruton's tyrosine kinase (BTK), which is crucial in B-cell signaling and has implications in treating B-cell malignancies .

Biological Activity

Research indicates that this compound exhibits significant biological activity, particularly in the following areas:

  • Kinase Inhibition : As noted, there is potential for this compound to inhibit kinases such as BTK. This inhibition could lead to therapeutic effects in cancers where B-cell signaling is dysregulated.
  • Receptor Modulation : The structural components of the compound allow it to interact with various receptors. While specific receptor targets have not been conclusively identified, compounds with similar structures have shown affinity for neurotransmitter receptors and other critical biological targets .

Case Studies and Research Findings

A review of the literature reveals several studies exploring the biological activity of related compounds:

  • In Vitro Studies : Various derivatives have been tested for their inhibitory effects on COX enzymes, which are involved in inflammatory processes. For instance, a related compound demonstrated IC50 values against COX-1 and COX-2 enzymes, indicating anti-inflammatory potential .
  • Therapeutic Applications : The potential use of imidazopyridine derivatives as anti-cancer agents has been highlighted in several studies. Their ability to modulate kinase activity could lead to novel treatments for hematological malignancies .
  • Structure-Activity Relationships (SAR) : Investigations into SAR have shown that modifications to the imidazopyridine structure can significantly affect biological activity and receptor selectivity. This information is crucial for drug development as it helps identify promising candidates for further testing .

Data Table: Biological Activity Comparison

The following table summarizes the biological activities of selected compounds related to this compound.

Compound NameMechanism of ActionIC50 Values (μM)Therapeutic Potential
This compoundKinase InhibitionTBDCancer therapy
2-(S)-(4-fluoro-2-methylphenyl)piperazine-1-carboxylic acidNK(1) Receptor Antagonism5.6Anti-emetic
6-Methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-ylacetic AcidCOX Inhibition23.8 (COX-2)Anti-inflammatory

Q & A

Q. Q1. What are the standard synthetic routes for preparing 1-{[2-(4-Methylphenyl)imidazo[1,2-a]pyridin-3-yl]methyl}piperidine-4-carboxylic acid, and how are intermediates validated?

Methodological Answer:

  • Multi-step synthesis : The compound is synthesized via sequential reactions, starting with the formation of the imidazo[1,2-a]pyridine core. A common approach involves coupling 2-(4-methylphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde with piperidine-4-carboxylic acid derivatives using EDCI/HOBt as coupling agents .
  • Intermediate validation : Key intermediates (e.g., aldehyde precursors) are validated using 1H^1H-NMR, 13C^{13}C-NMR, and HPLC (≥98% purity). For example, the aldehyde intermediate (2-(4-methylphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde) is confirmed via IR spectroscopy (C=O stretch at ~1700 cm1^{-1}) and mass spectrometry (e.g., ESI-MS m/z calculated for C15_{15}H13_{13}N2_2O: 237.10) .

Q. Q2. Which analytical techniques are critical for characterizing this compound’s purity and structural integrity?

Methodological Answer:

  • Purity analysis : Reverse-phase HPLC with UV detection (λ = 254 nm) using a C18 column and acetonitrile/water (0.1% TFA) gradient elution. Acceptance criteria: ≥95% purity .
  • Structural confirmation :
    • 1H^1H-NMR: Key signals include aromatic protons (δ 7.2–8.5 ppm), piperidine methylene protons (δ 2.5–3.5 ppm), and carboxylic acid protons (broad signal at δ ~12 ppm).
    • High-resolution mass spectrometry (HRMS): Confirm molecular ion peak (e.g., [M+H]+^+ calculated for C22_{22}H24_{24}N3_3O2_2: 362.1864) .

Basic Research: Biological Screening

Q. Q3. How are preliminary biological activities (e.g., antimicrobial) evaluated for this compound?

Methodological Answer:

  • Antimicrobial assays : Minimum inhibitory concentration (MIC) is determined using broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus), Gram-negative (e.g., E. coli), and fungal strains (e.g., C. albicans). Positive controls (e.g., ciprofloxacin) and solvent controls (DMSO ≤1%) are included .
  • Data interpretation : MIC values ≤50 µg/mL are considered promising. Discrepancies between replicates are resolved via repeat testing under standardized conditions (pH 7.2, 37°C) .

Advanced Research: Mechanistic and Structural Studies

Q. Q4. How can computational modeling predict the binding interactions of this compound with biological targets (e.g., enzymes)?

Methodological Answer:

  • Molecular docking : Use software like AutoDock Vina to dock the compound into target active sites (e.g., bacterial dihydrofolate reductase). Parameters include grid box dimensions (20 Å × 20 Å × 20 Å) centered on co-crystallized ligands .
  • Validation : Compare docking scores (binding affinity ≤ -8.0 kcal/mol) with experimental IC50_{50} values. For example, a docking score of -9.2 kcal/mol correlates with IC50_{50} = 12 µM against E. coli DHFR .

Q. Q5. What strategies resolve contradictions in reported biological activity data (e.g., inconsistent IC50_{50}50​)?

Methodological Answer:

  • Troubleshooting steps :
    • Verify assay conditions (e.g., buffer pH, ATP concentration in kinase assays).
    • Use orthogonal assays (e.g., SPR for binding affinity vs. enzymatic inhibition).
    • Assess compound stability via LC-MS after incubation in assay buffer .
  • Case example : Discrepancies in IC50_{50} values (e.g., 5 µM vs. 50 µM) may arise from aggregation artifacts. Add detergents (e.g., 0.01% Tween-20) to mitigate false positives .

Advanced Research: Structure-Activity Relationship (SAR)

Q. Q6. How does modifying the 4-methylphenyl group impact the compound’s activity?

Methodological Answer:

  • SAR workflow :
    • Synthesize analogs with substituents (e.g., -Cl, -OCH3_3) at the phenyl ring.
    • Test analogs in dose-response assays (e.g., 0.1–100 µM range).
    • Correlate electronic (Hammett σ values) and steric (Taft Es_s) parameters with activity .
  • Key findings : Electron-withdrawing groups (e.g., -CF3_3) enhance antibacterial activity (MIC reduced from 25 µg/mL to 8 µg/mL) but reduce solubility (logP increases from 2.1 to 3.5) .

Advanced Research: Safety and Toxicology

Q. Q7. What in vitro assays assess the compound’s cytotoxicity for therapeutic potential?

Methodological Answer:

  • MTT assay : Incubate HEK-293 or HepG2 cells with the compound (1–100 µM) for 24–48 hours. Measure viability via absorbance (570 nm). CC50_{50} > 50 µM indicates low cytotoxicity .
  • Mitochondrial toxicity : Use JC-1 staining to detect depolarization. A >20% decrease in red/green fluorescence ratio at 10 µM signals mitochondrial dysfunction .

Advanced Research: Data Reproducibility

Q. Q8. How can researchers ensure reproducibility in synthesizing this compound across labs?

Methodological Answer:

  • Detailed protocols : Specify reaction parameters (e.g., N2_2 atmosphere, exact molar ratios). For example, use 1.2 equivalents of EDCI in DMF at 0°C to prevent racemization .
  • Collaborative validation : Share batches with independent labs for NMR and LC-MS cross-verification. Discrepancies >5% in purity require process reevaluation .

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